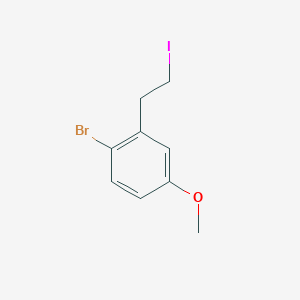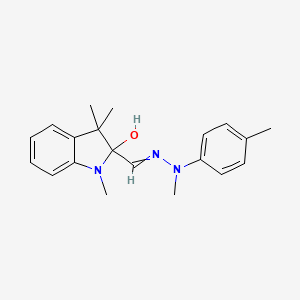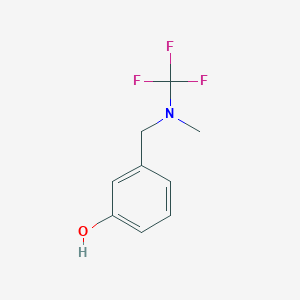
3-((Methyl(trifluoromethyl)amino)methyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((Methyl(trifluoromethyl)amino)methyl)phenol is an organic compound that features a trifluoromethyl group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of phenol derivatives using trifluoromethylating agents . This process often requires specific catalysts and reaction conditions to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that utilize efficient and cost-effective methods for introducing the trifluoromethyl group. Techniques such as the Swarts reaction, which involves the use of antimony trifluoride and antimony pentachloride, can be employed for this purpose .
Análisis De Reacciones Químicas
Types of Reactions
3-((Methyl(trifluoromethyl)amino)methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can yield various trifluoromethylated derivatives .
Aplicaciones Científicas De Investigación
3-((Methyl(trifluoromethyl)amino)methyl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound is used in the production of materials with specific properties, such as increased stability and reactivity
Mecanismo De Acción
The mechanism by which 3-((Methyl(trifluoromethyl)amino)methyl)phenol exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to bind to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and context .
Comparación Con Compuestos Similares
Similar Compounds
3-(Trifluoromethyl)phenol: A related compound with similar properties but lacking the methylamino group.
4-(Trifluoromethyl)phenol: Another isomer with the trifluoromethyl group in a different position on the phenol ring.
Uniqueness
3-((Methyl(trifluoromethyl)amino)methyl)phenol is unique due to the presence of both the trifluoromethyl and methylamino groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in simpler trifluoromethylated phenols .
Propiedades
Fórmula molecular |
C9H10F3NO |
|---|---|
Peso molecular |
205.18 g/mol |
Nombre IUPAC |
3-[[methyl(trifluoromethyl)amino]methyl]phenol |
InChI |
InChI=1S/C9H10F3NO/c1-13(9(10,11)12)6-7-3-2-4-8(14)5-7/h2-5,14H,6H2,1H3 |
Clave InChI |
RDSLKCQMRWZXCZ-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CC(=CC=C1)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


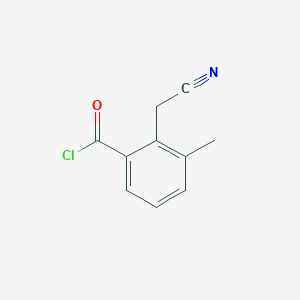
![8-fluoro-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13961605.png)
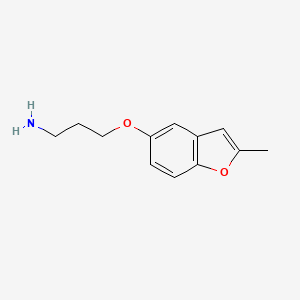
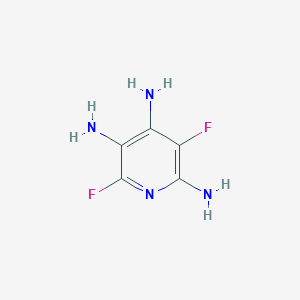
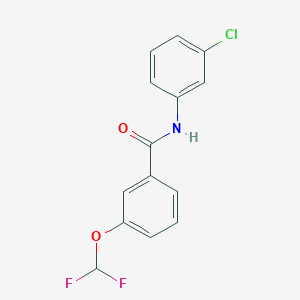
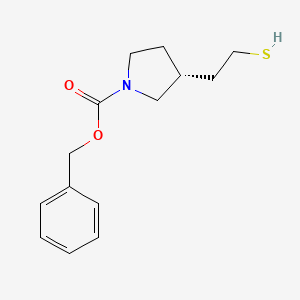
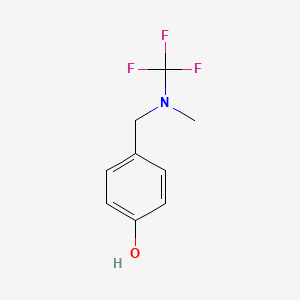
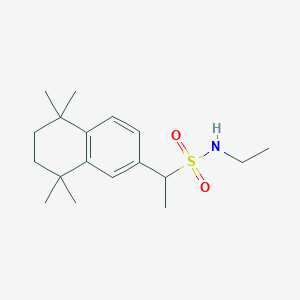
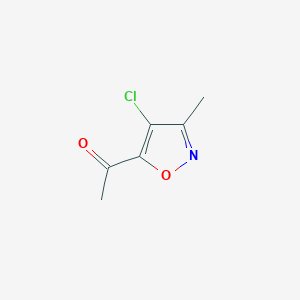


![1-methyl-4-nitro-1H-benzo[d]imidazol-5-amine](/img/structure/B13961686.png)
